molecular formula C13H6F3NO4 B6404391 5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261998-77-9

5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404391
CAS No.: 1261998-77-9
M. Wt: 297.19 g/mol
InChI Key: RTJQCWFIACKENB-UHFFFAOYSA-N
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Description

5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a nitro group and trifluorophenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the nitration of 3-(2,4,6-trifluorophenyl)benzoic acid. This can be achieved by treating the precursor with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used to reduce the nitro group.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or sulfonating agents under appropriate conditions.

Major Products:

    Reduction: The reduction of the nitro group yields 3-(2,4,6-trifluorophenyl)aniline.

    Substitution: Substitution reactions can introduce various functional groups onto the trifluorophenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application. For example, in biological systems, the nitro group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluorophenyl group can enhance the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

    3-Nitrobenzoic acid: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.

    2,4,6-Trifluorobenzoic acid:

Uniqueness: 5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid is unique due to the combination of the nitro and trifluorophenyl groups, which impart distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-nitro-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO4/c14-8-4-10(15)12(11(16)5-8)6-1-7(13(18)19)3-9(2-6)17(20)21/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJQCWFIACKENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690580
Record name 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-77-9
Record name 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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